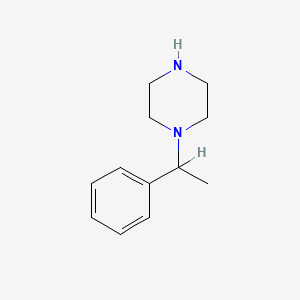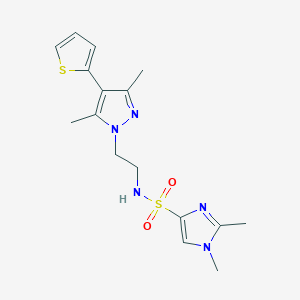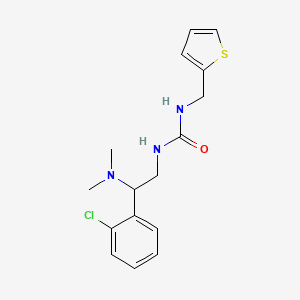
1-(1-Phenylethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(1-Phenylethyl)piperazine derivatives involves multi-component reactions, showcasing the versatility and adaptability of this chemical framework. A notable example includes the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo-condensation, utilizing catalysts such as SO4^2−/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). These synthetic pathways highlight the compound's role in creating structurally diverse molecules with potential biological activities.
Molecular Structure Analysis
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with unique properties. For example, the synthesis of 1-(2,3-Dichlorophenyl)piperazine from 2,3-dichloronitrobenzene and piperazine via alkylation, acidulation, and reduction processes demonstrates its reactivity and utility as a pharmaceutical intermediate (Li Ning-wei, 2005).
Scientific Research Applications
Antimicrobial Activity
- 1-(1-Phenylethyl)piperazine derivatives have shown potent antimicrobial activity. For instance, certain compounds demonstrated strong inhibitory activity against gram-negative bacteria such as P. aeruginosa, as well as against the fungal strain C. albicans (Mishra & Chundawat, 2019).
Antidepressant and Anxiolytic Applications
- Piperazine derivatives, which include this compound, have been studied for their potential in central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Fluorescent Probe Development
- This compound derivatives have been utilized in the development of fluorescent probes. For instance, 9-piperazine substituted perylene-3,4-dicarboximide was synthesized for ratiometric detection of double-stranded DNA (Huang & Tam-Chang, 2011).
Antitumor Activity
- Some 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to this compound, have shown promising antiproliferative agents, particularly against breast cancer cells (Yurttaş et al., 2014).
Antibacterial Activity and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacy and biofilm inhibition activities against various bacterial strains (Mekky & Sanad, 2020).
Antimycobacterial Activity
- Certain fluoroquinolone derivatives containing a piperazine moiety have been evaluated for antimycobacterial activities and have shown potential in inhibiting the growth of M. tuberculosis (Sheu et al., 2003).
Analgesic Activity
- Some 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, closely related structurally to this compound, have shown significant analgesic activity in experimental animal models (Natsuka et al., 1978).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(1-Phenylethyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s interaction with gaba receptors disrupts normal neural signaling, leading to paralysis in certain parasitic worms .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural signaling in certain parasitic worms, leading to their paralysis . This allows the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-(1-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNQKSXWAIBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989730 | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69628-75-7 | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)



